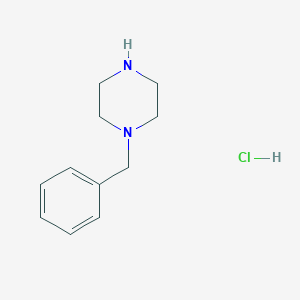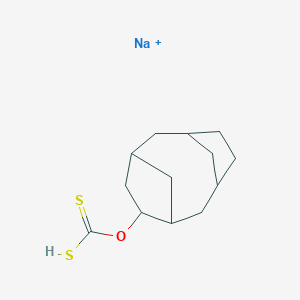
Cyclodecyl xanthogenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodecyl xanthogenate (CDX) is a chemical compound that belongs to the family of xanthates. It is widely used in scientific research for its unique properties and potential applications in various fields. CDX is synthesized through a simple and cost-effective method and has been shown to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Cyclodecyl xanthogenate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Cyclodecyl xanthogenate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Cyclodecyl xanthogenate has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Effets Biochimiques Et Physiologiques
Cyclodecyl xanthogenate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Cyclodecyl xanthogenate can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. In vivo studies have shown that Cyclodecyl xanthogenate can reduce inflammation, protect against oxidative stress, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclodecyl xanthogenate has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. Cyclodecyl xanthogenate is also relatively non-toxic and has low environmental impact. However, Cyclodecyl xanthogenate has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the lab, which can affect the accuracy of the results. Cyclodecyl xanthogenate is also not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
For the study of Cyclodecyl xanthogenate include the development of drug delivery systems, investigation of its potential as a treatment for neurodegenerative diseases, and exploration of its use in material science and agriculture.
Méthodes De Synthèse
Cyclodecyl xanthogenate is synthesized through a reaction between cyclodecyl alcohol and carbon disulfide in the presence of sodium hydroxide. The reaction results in the formation of sodium cyclodecyl xanthogenate, which is then acidified to obtain Cyclodecyl xanthogenate. This synthesis method is simple, cost-effective, and yields high-quality Cyclodecyl xanthogenate.
Applications De Recherche Scientifique
Cyclodecyl xanthogenate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Cyclodecyl xanthogenate has been shown to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential use as a drug delivery system. In agriculture, Cyclodecyl xanthogenate has been used as a plant growth regulator and as a pesticide. In material science, Cyclodecyl xanthogenate has been used as a surfactant and as a polymer stabilizer.
Propriétés
Numéro CAS |
110383-42-1 |
|---|---|
Nom du produit |
Cyclodecyl xanthogenate |
Formule moléculaire |
C13H20NaOS2+ |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
sodium;4-tricyclo[6.2.1.13,6]dodecanyloxymethanedithioic acid |
InChI |
InChI=1S/C13H20OS2.Na/c15-13(16)14-12-7-10-4-8-1-2-9(3-8)5-11(12)6-10;/h8-12H,1-7H2,(H,15,16);/q;+1 |
Clé InChI |
JEOCMLUTANRVCM-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |
SMILES canonique |
C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |
Synonymes |
cyclodecyl xanthogenate D 435 D-435 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



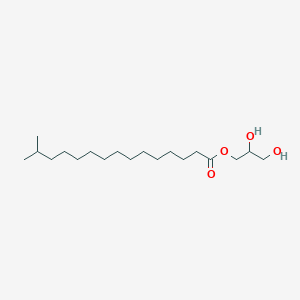
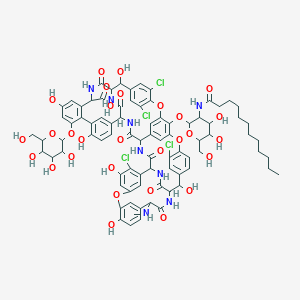
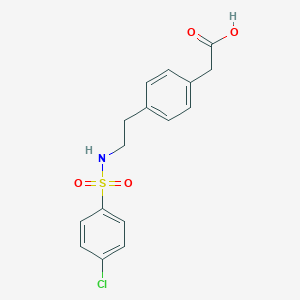
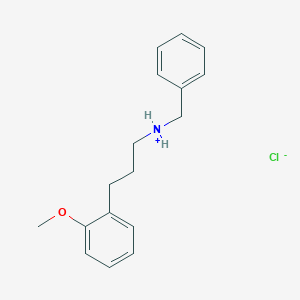
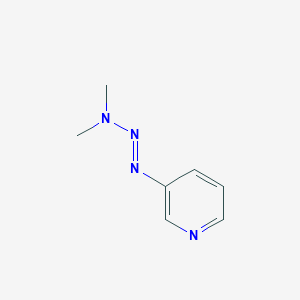
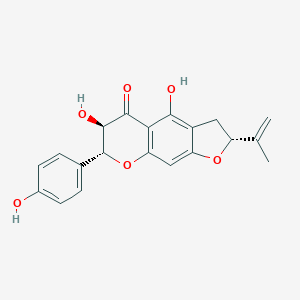

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
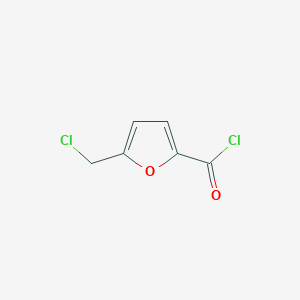

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
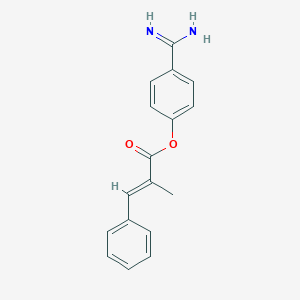
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
